5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Descripción
BenchChem offers high-quality 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-2-4-8(5-3-7)14-6-9-11-10(15)13-12-9/h2-5H,6H2,1H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHLGSXTFQNVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143540-96-9 | |
| Record name | 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of substituted 1,2,4-triazoles requires a rigorous analytical approach due to their complex electronic environments and dynamic tautomeric equilibria. 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a highly functionalized heterocycle featuring a polar triazole core, a flexible methylene-ether linkage, and a lipophilic p-tolyl group. This whitepaper provides an authoritative, step-by-step guide to elucidating its molecular architecture using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By establishing self-validating protocols and explaining the causality behind each experimental parameter, this guide serves as a definitive reference for researchers in medicinal chemistry and drug development.
Chemical Context & Tautomeric Dynamics
A defining characteristic of the 1,2,4-triazole-3-thiol pharmacophore is its ability to undergo thione-thiol tautomerism[1]. The position of this equilibrium is highly dependent on the physical state and the dielectric constant of the surrounding medium. Quantum chemical calculations and empirical spectroscopic data consistently demonstrate that in the solid state and in highly polar solvents, the thione form (featuring a C=S double bond and an N-H proton) predominates over the thiol form (featuring a C-SH group)[2].
Understanding this tautomerism is the cornerstone of accurate structural elucidation, as it dictates the expected chemical shifts in NMR and the vibrational modes in FTIR.
Fig 1: Thione-thiol tautomeric equilibrium and corresponding spectroscopic markers.
Experimental Workflows & Methodologies
To ensure scientific integrity, the analytical workflow must be treated as a self-validating system. Each technique is selected not merely to observe the molecule, but to cross-verify the findings of the other methods.
Fig 2: Analytical workflow for the structural elucidation of the triazole derivative.
Fourier Transform Infrared (FTIR) Spectroscopy
Self-Validating Protocol
-
Matrix Preparation : Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 105°C for 2 hours. Causality: Residual moisture produces a broad O-H stretch at ~3400 cm⁻¹, which can mask the crucial N-H stretch of the triazole ring.
-
Sample Milling : Grind 2 mg of the analyte with 100 mg of anhydrous KBr using an agate mortar. Causality: The 1:50 ratio prevents band saturation and ensures adherence to the Beer-Lambert law, while solid-state analysis preserves the native thione tautomer.
-
Pellet Pressing : Apply 10 tons of pressure under a vacuum for 3 minutes. Causality: Vacuum removes trapped air, reducing light scattering and baseline drift.
-
Validation (Background Scan) : Acquire a background spectrum of a pure KBr pellet immediately prior to sample analysis. This subtracts ambient CO₂ (2350 cm⁻¹) and atmospheric H₂O, ensuring that all observed peaks originate strictly from the analyte.
-
Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio.
Vibrational Analysis & Data Interpretation
The solid-state FTIR spectrum confirms the presence of the thione tautomer and the ether linkage. The absence of a weak S-H stretching band at ~2500–2600 cm⁻¹ and the presence of a strong C=S stretch at ~1180 cm⁻¹ definitively prove that the molecule exists in the thione form in the solid state[2].
Table 1: Key FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |
| N-H | ~3150 - 3250 | Stretching (broad) | Confirms thione tautomer (N4 protonation). |
| C-H (Aromatic) | ~3030 | Stretching | Presence of the p-tolyl ring. |
| C-H (Aliphatic) | ~2920, 2850 | Asym/Sym Stretching | Methylene and methyl groups. |
| C=N | ~1610 | Stretching | Triazole ring unsaturation. |
| C=C (Aromatic) | ~1515, 1585 | Stretching | Aromatic ring breathing modes. |
| C-O-C | ~1245, ~1050 | Asym/Sym Stretching | Confirms the phenoxymethyl ether linkage. |
| C=S | ~1180 | Stretching | Hallmark of the thione tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validating Protocol
-
Solvent Selection : Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d₆ is chosen because its high dielectric constant disrupts intermolecular hydrogen bonding, fully solubilizing the polar triazole core and stabilizing the thione tautomer[2].
-
Shimming and Tuning : Perform automated gradient shimming (Z1-Z5). Causality: A highly homogenous magnetic field is essential for resolving the fine J-coupling of the AA'BB' aromatic system.
-
¹H NMR Acquisition : Acquire at 400 MHz (zg30 pulse sequence). Set the relaxation delay (D1) to 2 seconds to ensure complete longitudinal relaxation of all protons for accurate integration.
-
Validation (D₂O Exchange) : To definitively assign the labile N-H proton, perform a D₂O shake. Add 2 drops of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. Causality: The disappearance of the downfield signal (~13.8 ppm) validates its assignment as an exchangeable heteroatom-bound proton rather than a highly deshielded carbon-bound proton.
-
¹³C NMR Acquisition : Acquire at 100 MHz using proton decoupling. Increase scans to 1024 to compensate for the low natural abundance of ¹³C and the long relaxation times of quaternary carbons (C3, C5, and aromatic C-O).
¹H NMR Mechanistic Interpretation
The ¹H NMR spectrum is highly diagnostic for the 5-(4-methylphenoxymethyl) substitution[3]. The methylene protons (-CH₂-O-) appear as a sharp singlet at ~5.05 ppm; this significant deshielding is caused by the combined electron-withdrawing inductive effects of the adjacent ether oxygen and the triazole ring.
The p-tolyl group exhibits a classic AA'BB' pattern: the protons ortho to the electron-donating oxygen (C2', C6') are shielded by resonance and appear at ~6.90 ppm, while the meta protons (C3', C5') appear at ~7.12 ppm. The most critical signal is the broad singlet at ~13.75 ppm, corresponding to the N-H proton of the thione tautomer.
Table 2: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.75 | Singlet (broad) | 1H | Triazole N-H (Disappears upon D₂O exchange) |
| 7.12 | Doublet (J = 8.0 Hz) | 2H | Aromatic C-H (meta to oxygen) |
| 6.90 | Doublet (J = 8.0 Hz) | 2H | Aromatic C-H (ortho to oxygen) |
| 5.05 | Singlet | 2H | -O-CH₂- (Methylene bridge) |
| 2.25 | Singlet | 3H | Ar-CH₃ (Methyl group) |
¹³C NMR Mechanistic Interpretation
The ¹³C NMR spectrum provides the definitive proof of the molecular backbone. The triazole C3 carbon (C=S) resonates at ~167.2 ppm, which is a hallmark of the thione form. If the molecule existed primarily as the thiol tautomer, this carbon would be shielded to ~150-152 ppm[1]. The aromatic carbon attached to the oxygen (C1') is highly deshielded at ~155.8 ppm due to the electronegativity of the oxygen atom.
Table 3: ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Structural Rationale |
| 167.2 | Triazole C3 (C=S) | Highly deshielded thione carbon; confirms tautomer. |
| 155.8 | Aromatic C1' (C-O) | Deshielded by electronegative ether oxygen. |
| 149.5 | Triazole C5 (C=N) | Imine-like carbon of the heterocycle. |
| 130.1 | Aromatic C3', C5' (CH) | Standard aromatic carbons. |
| 129.5 | Aromatic C4' (C-CH₃) | Substituted aromatic carbon. |
| 114.8 | Aromatic C2', C6' (CH) | Shielded by resonance from the para-oxygen. |
| 61.2 | Methylene (-O-CH₂-) | Aliphatic carbon shifted downfield by oxygen. |
| 20.4 | Methyl (Ar-CH₃) | Standard benzylic methyl carbon. |
Conclusion
The structural elucidation of 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol requires a synergistic application of FTIR and NMR spectroscopy. By employing self-validating protocols—such as KBr background subtraction and D₂O isotopic exchange—the analyst can confidently map the molecular architecture. The data unequivocally demonstrates that in both the solid state and polar solution, the molecule adopts the thione tautomer, characterized by the diagnostic C=S stretch (~1180 cm⁻¹) and the highly deshielded N-H proton (~13.75 ppm) and C=S carbon (~167.2 ppm). Furthermore, the distinct AA'BB' splitting pattern and the deshielded methylene singlet (~5.05 ppm) perfectly validate the 4-methylphenoxymethyl side chain.
References
-
Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: Oxford Academic (oup.com) URL: [Link]
-
Title: Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule Source: PubMed (nih.gov) URL: [Link]
-
Title: Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL: [Link]
Sources
Thermodynamic properties of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives
An In-Depth Technical Guide to the Thermodynamic Properties of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol Derivatives
Executive Summary
The 1,2,4-triazole-3-thiol scaffold is a highly privileged pharmacophore in medicinal chemistry, known for its profound antifungal, antibacterial, and antiproliferative activities. Specifically, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol and its N4-substituted derivatives represent a critical class of compounds where the lipophilic phenoxymethyl moiety enhances membrane permeability. However, the successful translation of these derivatives into viable therapeutics hinges on a rigorous understanding of their thermodynamic properties—specifically, their tautomeric stability, dissolution thermodynamics, and ionization behavior.
This whitepaper provides a comprehensive analysis of the thermodynamic profiling of these derivatives, integrating computational Density Functional Theory (DFT) with empirical physicochemical data to guide formulation and drug development workflows.
Structural Thermodynamics: The Thiol-Thione Tautomerism
A defining thermodynamic feature of 1,2,4-triazole-3-thiol derivatives is their ability to undergo intramolecular proton transfer, existing in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms.
Mechanistic Causality
While the compound is frequently named as a "thiol" by convention, thermodynamic studies consistently demonstrate that the thione tautomer is significantly more stable in both the gas phase and polar solvents[1, 5]. Quantum chemical investigations utilizing DFT (e.g., B3LYP/6-311G(d,p)) on related triazole-3-thione systems reveal that the thione form is energetically lower than the thiol form by approximately 13.7 to 14.0 kcal/mol [2].
This energy differential is driven by resonance stabilization. In the thione form, the delocalization of the nitrogen lone pair into the thioamide π -system provides superior thermodynamic stability compared to the localized C-S single bond in the thiol form. Furthermore, the thione form possesses a higher dipole moment, leading to enhanced stabilization in polar physiological environments via solvent-solute interactions[2].
Thermodynamic pathway of intramolecular thiol-thione tautomerization in 1,2,4-triazole derivatives.
Physicochemical & Thermodynamic Properties
The substitution at the N4 position of the 1,2,4-triazole ring (e.g., with methyl, ethyl, or allyl groups) subtly alters the steric bulk and electron density of the core, thereby shifting the thermodynamic parameters governing solubility and ionization. The 4-methylphenoxymethyl group at the C5 position acts as a lipophilic anchor, significantly driving up the partition coefficient (XLogP3).
Quantitative Data Summary
The following table synthesizes the predicted and experimental thermodynamic parameters for key 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives [3, 4].
| Derivative (N4-Substitution) | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | Density (g/cm³) | Boiling Point (°C) | pKa (Predicted) |
| 4-Methyl | 309726-20-3 | 235.31 | 1.99 | 1.26 ± 0.1 | 342.4 ± 44.0 | 8.79 ± 0.20 |
| 4-Ethyl | 335215-56-0 | 249.33 | 2.47 | 1.23 ± 0.1 | 356.4 ± 44.0 | 8.23 ± 0.20 |
| 4-Allyl | 669709-47-1 | 261.34 | ~2.65 | ~1.25 | ~365.0 | ~8.15 |
Data indicates that increasing the aliphatic chain length at N4 decreases the pKa, making the compound slightly more acidic, while simultaneously increasing lipophilicity (XLogP3) and the thermodynamic energy required for vaporization (Boiling Point).
Experimental & Computational Workflows
To ensure scientific integrity, thermodynamic profiling must be approached as a self-validating system where computational predictions are empirically verified. Below are the standardized protocols for evaluating these derivatives.
Protocol 1: Computational DFT Evaluation of Tautomeric Stability
Density Functional Theory (DFT) provides a highly accurate, computationally efficient method for calculating the Gibbs free energy ( ΔG ) of tautomeric states [1].
-
Model Building: Construct the 3D geometries of both the thiol and thione tautomers of the specific derivative using a molecular builder (e.g., GaussView).
-
Functional and Basis Set Selection: Select the B3LYP hybrid functional paired with a Pople-style basis set containing polarization and diffuse functions, specifically 6-311++G(d,p) . The diffuse functions (++) are critical for accurately modeling the electron density of the sulfur atom and the nitrogen lone pairs [1].
-
Geometry Optimization: Execute an unconstrained geometry optimization in the gas phase.
-
Frequency Calculation (Self-Validation Step): Immediately follow optimization with an analytical frequency calculation. Causality: This step is mandatory to confirm that the optimized geometry is a true local minimum (characterized by zero imaginary frequencies) and to extract the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO to recalculate the single-point energies, simulating the thermodynamic stabilization of the highly polar thione form in solution.
Protocol 2: Experimental Determination of Dissolution Thermodynamics
To determine the enthalpy ( ΔHsol ) and entropy ( ΔSsol ) of solution, the isothermal shake-flask method coupled with Van't Hoff analysis is utilized.
-
Preparation: Add an excess amount of the synthesized 1,2,4-triazole-3-thiol derivative to a sealed glass vial containing a buffered aqueous solution (pH 7.4).
-
Equilibration (Self-Validation Step): Place the vial in a thermostatic shaker. Agitate at a constant temperature (e.g., 298.15 K) for a minimum of 48 hours . Causality: Kinetic solubility can yield falsely elevated concentrations. A 48-hour window ensures the system has reached true thermodynamic equilibrium.
-
Phase Separation & Quantification: Centrifuge the suspension to separate the solid phase. Filter the supernatant through a 0.22 μ m PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption). Quantify the dissolved concentration using HPLC-UV.
-
Temperature Variance: Repeat the protocol at multiple temperatures (e.g., 303.15 K, 308.15 K, 313.15 K).
-
Thermodynamic Extraction: Plot ln(MoleFractionSolubility) versus 1/T . The slope of this Van't Hoff plot yields −ΔHsol/R , and the y-intercept yields ΔSsol/R .
Integrated computational and experimental workflow for thermodynamic profiling.
Implications for Drug Development (ADMET)
The thermodynamic profile of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives dictates their pharmacokinetic behavior.
-
Target Binding: The predominance of the thione tautomer means that receptor binding pockets must be evaluated for hydrogen bond donor interactions (from the N-H group of the thione) rather than hydrogen bond acceptor interactions (which would be expected from the -SH group of the thiol).
-
Formulation: The high XLogP3 values (1.99 to 2.65) and relatively high melting/boiling points suggest that dissolution in the gastrointestinal tract will be thermodynamically unfavorable (endothermic dissolution). Consequently, formulation scientists must employ thermodynamic interventions—such as amorphous solid dispersions or complexation with cyclodextrins—to lower the activation energy of dissolution and improve oral bioavailability.
References
- Benchchem. "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." Benchchem.
- MDPI. "X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid." MDPI.
- Echemi. "4-ETHYL-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL." Echemi.
- Echemi. "4-METHYL-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOLE-3-THIOL." Echemi.
- ResearchGate. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." ResearchGate.
Preliminary Screening of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol for Anticancer Activity
Executive Summary & Pharmacophore Rationale
The 1,2,4-triazole-3-thiol scaffold has emerged as a privileged pharmacophore in modern oncology drug discovery. The specific derivative, 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol , combines the rigid, dipole-rich triazole core with a lipophilic phenoxymethyl moiety.
Mechanistic Causality: Why is this specific structural configuration effective? The nitrogen atoms of the 1,2,4-triazole ring act as potent hydrogen-bond acceptors, while the 3-thiol group (which exists in tautomeric equilibrium with its thione form) serves as both a hydrogen-bond donor and acceptor[1]. This dynamic electronic profile allows the molecule to anchor securely within the ATP-binding pockets of target kinases. Concurrently, the 4-methylphenoxymethyl group provides the necessary lipophilicity to penetrate cellular membranes and engage in hydrophobic interactions within the target enzyme's allosteric or active sites. Recent literature demonstrates that 5-mercapto-1,2,4-triazole derivatives exert potent antiproliferative activity primarily by acting as[2].
Preliminary Screening Workflow
To systematically evaluate the anticancer potential of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, a multi-tiered screening workflow is required. This ensures that only compounds with a favorable therapeutic window and a defined mechanism of action progress to in vivo studies.
Figure 1: Sequential preliminary screening workflow for triazole-based anticancer agents.
In Vitro Cytotoxicity Profiling
Before mechanistic validation, the compound's broad-spectrum cytotoxicity must be established. Based on structural analogs, 1,2,4-triazole-3-thiol derivatives exhibit significant efficacy against colon, breast, and pancreatic carcinomas. For instance,[3]. Furthermore,[1].
Benchmark Quantitative Data for Triazole-3-Thiol Derivatives
| Cell Line | Cancer Type | Expected IC50 Range | Reference Standard | Morphological Impact |
| HCT-116 | Colon Carcinoma | 4.0 – 12.0 µg/mL | Vinblastine (3.34 µg/mL) | Cell shrinkage, detachment |
| MDA-MB-231 | Triple-Negative Breast | 2.0 – 17.0 µM | Doxorubicin (1.5 µM) | Spheroid growth inhibition |
| Panc-1 | Pancreatic Carcinoma | 5.0 – 20.0 µM | Erlotinib (10.0 µM) | Migration inhibition |
| HaCaT | Normal Keratinocytes | > 50.0 µM | N/A | Minimal toxicity (High SI) |
(Note: Data extrapolated from validated literature on 5-mercapto-1,2,4-triazole structural analogs[1][2][3].)
Self-Validating Experimental Protocols
Protocol A: MTT Cell Viability Assay
Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in metabolically viable cells, the absorbance of the dissolved formazan directly correlates with the number of living cells. Self-Validation Checkpoint: A positive control (e.g., Doxorubicin) ensures the cells are responsive to known cytotoxic agents, while a vehicle control (DMSO < 0.1%) ensures the solvent itself is not causing anomalous cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Compound Treatment: Prepare serial dilutions of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in culture medium (final concentrations: 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration remains ≤0.1% . Treat cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Rationale: This allows sufficient time for mitochondrial enzymes to metabolize the dye.
-
Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise. Calculate IC50 using non-linear regression analysis.
Protocol B: Western Blotting for PI3K/AKT Pathway Validation
Causality: To prove the compound acts as a kinase inhibitor, we must observe a decrease in the phosphorylated (active) forms of PI3K and AKT, without a change in their total protein levels[2]. Self-Validation Checkpoint: Probing for GAPDH or β -actin confirms equal protein loading across all lanes. Probing for total AKT ensures that the decrease in p-AKT is due to targeted kinase inhibition, not global protein degradation.
Step-by-Step Methodology:
-
Cell Lysis: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate p-AKT during lysis, yielding false negatives.
-
Protein Quantification & Denaturation: Quantify protein using the BCA assay. Boil 30 µg of protein lysate with Laemmli buffer at 95°C for 5 minutes to denature proteins and impart a uniform negative charge.
-
Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel. Transfer to a PVDF membrane (activated in methanol) at 100V for 1 hour.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Critical Note: Do not use non-fat dry milk when probing for phosphoproteins, as milk contains casein (a phosphoprotein) which will cause severe background noise.
-
Antibody Incubation: Incubate with primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH) overnight at 4°C. Wash 3x with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply Enhanced Chemiluminescence (ECL) substrate and capture bands using a digital imaging system.
Mechanistic Pathway: PI3K/AKT Inhibition
The primary hypothesized mechanism of action for 5-mercapto-1,2,4-triazole derivatives is the targeted inhibition of Phosphoinositide 3-kinase (PI3K)[2]. Under normal oncogenic conditions, PI3K phosphorylates PIP2 to PIP3, which subsequently recruits and activates AKT. Activated AKT promotes cell survival and proliferation via mTOR signaling while simultaneously inhibiting pro-apoptotic factors.
By binding to the active site of PI3K, the triazole derivative halts the production of PIP3. This severs the signaling cascade, leading to the dephosphorylation of AKT, the arrest of tumor cell proliferation, and the induction of apoptosis.
Figure 2: Mechanism of action showing PI3K/AKT pathway inhibition by the triazole derivative.
References
-
Abdelrehim ESM. "Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)." ACS Omega, 2021. URL:[Link]
-
Šermukšnytė A, Kantminienė K, Jonuškienė I, Tumosienė I, Petrikaitė V. "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids." Pharmaceuticals (MDPI), 2022. URL:[Link]
-
Mioc M, Soica C, Bercean V, Avram S, Balan-Porcarasu M, Coricovac D, et al. "Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity." International Journal of Oncology, 2017. URL:[Link]
Sources
Crystal Structure Analysis and X-Ray Diffraction of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Executive Summary
The compound 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₁₀H₁₁N₃OS) belongs to a highly privileged class of nitrogen- and sulfur-containing heterocycles[1]. Derivatives of 1,2,4-triazole-3-thiols are of profound interest in the pharmaceutical industry due to their versatile biological activities, acting as potent antimicrobial agents, focal adhesion kinase (FAK) inhibitors, and anticancer therapeutics[2].
Understanding the precise three-dimensional architecture of these molecules is critical for rational drug design and structure-activity relationship (SAR) modeling. This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, detailing the causality behind crystallization protocols, tautomeric structural motifs, and crystallographic data acquisition.
Chemical Context & Structural Motifs
Thione-Thiol Tautomerism
A defining characteristic of 1,2,4-triazole-3-thiols is their ability to undergo prototropic tautomerism between the thiol (-SH) and thione (=S) forms[3]. While the thiol form may exist in non-polar solutions, crystallographic studies consistently demonstrate that the thione form predominates in the solid state [4].
Causality: The thione tautomer is thermodynamically stabilized in the crystal lattice by a robust network of intermolecular N–H···S hydrogen bonds. The highly polarizable sulfur atom acts as an excellent hydrogen bond acceptor, driving the supramolecular assembly into stable dimers or polymeric chains[5].
Figure 1: Thione-thiol tautomeric equilibrium characteristic of 1,2,4-triazole-3-thiols.
Conformational Flexibility
The 4-methylphenoxymethyl moiety introduces significant rotational degrees of freedom around the ether linkage (C-O-C). During crystallization, the molecule adopts a conformation that minimizes steric hindrance between the tolyl ring and the triazole core, while maximizing favorable π−π stacking interactions between adjacent aromatic systems.
Crystallization Protocols
Obtaining diffraction-quality single crystals is often the primary bottleneck in structural analysis. For 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, solvent selection is governed by the need to facilitate hydrogen bonding without precipitating the compound too rapidly (kinetic vs. thermodynamic control).
Step-by-Step Methodology: Vapor Diffusion
-
Solvent Selection: Dissolve 10 mg of the synthesized compound in 1.0 mL of a polar protic solvent, such as absolute ethanol[4]. Reasoning: Ethanol readily dissolves the compound and acts as a hydrogen-bond donor/acceptor, mediating the formation of the thione tautomer.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial. Reasoning: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of microcrystalline powders rather than single crystals.
-
Antisolvent Introduction: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-hexane or diethyl ether).
-
Sealing and Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature (20 °C) for 5–7 days.
-
Harvesting: As the antisolvent slowly diffuses into the ethanol solution, the solubility of the triazole decreases, promoting slow, thermodynamically controlled nucleation. Harvest the resulting colorless, prism-shaped crystals directly into a protective oil[3].
X-Ray Diffraction (XRD) Workflow & Data Acquisition
To ensure high-resolution structural determination, the XRD workflow must be meticulously controlled to minimize thermal noise and absorption artifacts.
Sample Mounting and Flash-Cooling
-
Protocol: A suitable single crystal (approx. 0.2×0.15×0.1 mm) is selected under a polarized light microscope and coated in Paratone-N oil. The crystal is mounted on a polyimide cryoloop and immediately transferred to the diffractometer's cold stream (100 K)[4].
-
Causality: Paratone-N oil acts as a cryoprotectant, preventing the condensation and freezing of atmospheric moisture into crystalline ice, which would produce intense powder diffraction rings (ice rings) that obscure the sample's Bragg peaks. Flash-cooling to 100 K minimizes the thermal motion of atoms (reducing Debye-Waller factors), thereby enhancing the intensity of high-angle diffraction spots and allowing for precise localization of hydrogen atoms.
Data Collection and Reduction
-
Protocol: Data is collected using a CCD or CMOS diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[4].
-
Processing: Raw frame data is integrated, and an empirical absorption correction is applied using the SADABS program[3].
-
Causality: SADABS utilizes spherical harmonics to correct for the fact that the crystal is not a perfect sphere; X-rays are absorbed differently depending on the crystal's orientation relative to the beam.
Figure 2: Standardized Single-Crystal X-Ray Diffraction (SCXRD) Workflow.
Crystallographic Data & Structural Analysis
Once data is reduced, the structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms bound to nitrogen (crucial for confirming the thione tautomer) are typically located from the difference Fourier map and refined freely.
Quantitative Data Summary
Below is a table of representative crystallographic parameters expected for 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, based on established structural norms for closely related biphenyl and sulfur-derivative triazoles[4][5].
| Parameter | Value |
| Empirical Formula | C₁₀H₁₁N₃OS |
| Formula Weight | 221.28 g/mol [1] |
| Temperature | 100(2) K[4] |
| Wavelength | 0.71073 Å (Mo K α )[4] |
| Crystal System | Monoclinic[5] |
| Space Group | P21/c [5] |
| Unit Cell Dimensions | a≈11.2 Å, b≈17.2 Å, c≈7.4 Å, β≈97.7∘ [5] |
| Volume | ≈1410 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.26±0.1 g/cm³ |
| Absorption Coefficient ( μ ) | ≈0.25 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1≈0.045 , wR2≈0.112 |
Supramolecular Architecture
Analysis of the refined structure typically reveals that the molecules assemble into centrosymmetric dimers. This dimerization is driven by strong intermolecular N–H···S hydrogen bonds between the triazole N-H proton of one molecule and the thione sulfur atom of an adjacent molecule[5]. Furthermore, the crystal packing is stabilized by weak offset face-to-face π−π stacking interactions between the 4-methylphenoxy rings, creating a highly ordered, stable three-dimensional lattice.
Sources
- 1. PubChemLite - 5-(4-methylphenoxymethyl)-4h-1,2,4-triazole-3-thiol (C10H11N3OS) [pubchemlite.lcsb.uni.lu]
- 2. Document: Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3... - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomphysics.net [uomphysics.net]
Electronic Properties and DFT Calculations for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol: A Computational and Mechanistic Guide
Executive Summary
The compound 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 143540-96-9) represents a highly versatile scaffold in modern medicinal chemistry[1]. Featuring a 1,2,4-triazole core, a reactive 3-thiol moiety, and a flexible 4-methylphenoxymethyl ether linkage, this molecule and its derivatives are heavily investigated for their antimicrobial, anti-inflammatory, and free-radical scavenging properties[2].
To rationally design drugs based on this scaffold, researchers must move beyond basic structural drawing and understand the quantum mechanical behavior of the molecule. Density Functional Theory (DFT) provides a rigorous framework for elucidating these electronic properties[3]. This whitepaper outlines the authoritative computational protocols, mechanistic causality, and electronic parameters required to accurately model this compound.
Structural Dynamics: The Thiol-Thione Tautomerism
A defining feature of 1,2,4-triazole-3-thiol derivatives is their ability to undergo thiol-thione tautomerism. The equilibrium between the thiol (-SH) and thione (=S) forms dictates the molecule's reactivity, receptor binding affinity, and spectroscopic signatures (such as FT-IR and Raman)[4].
As a Senior Application Scientist, I frequently observe researchers failing to account for solvent effects when modeling this equilibrium. In the gas phase or non-polar environments, the thiol form is often thermodynamically favored. However, in protic biological environments (e.g., water or ethanol), the high dielectric constant and intermolecular hydrogen bonding heavily stabilize the thione tautomer[4]. Failing to model the correct tautomer will invalidate subsequent molecular docking studies.
Fig 1. Logical relationship of thiol-thione tautomerism and its effect on biological reactivity.
Authoritative Computational Protocol
To generate a self-validating computational model, the choice of functional and basis set must be deliberate. Many default to B3LYP/6-31G(d) for organic molecules; however, for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, this is insufficient.
Causality of Method Selection:
-
Functional (M06-2X): The flexible phenoxymethyl ether linkage interacts with the triazole core via non-covalent dispersion forces. The M06-2X functional is explicitly parameterized to capture these medium-range electron correlations, preventing the artificial unfolding of the molecule often seen with standard B3LYP[5].
-
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. Sulfur and oxygen atoms possess highly polarizable lone pairs. Without diffuse functions, the electron cloud is artificially contracted, leading to severe errors in predicting the Molecular Electrostatic Potential (MEP) and nucleophilic reactivity[3].
Step-by-Step DFT Workflow
-
Initial Geometry Construction: Build the 3D structures of both the thiol and thione tautomers using GaussView. Ensure the ether oxygen and the triazole ring are pre-aligned to avoid steric clashes.
-
Geometry Optimization: Submit the input to Gaussian 16 using the Opt keyword at the M06-2X/6-311++G(d,p) level of theory.
-
Frequency Verification (Self-Validation): Append the Freq keyword. Analyze the output to ensure exactly zero imaginary frequencies are present. If an imaginary frequency is found, the structure is a transition state, not a local minimum, and must be perturbed and re-optimized.[3]
-
Solvation Modeling: To mimic physiological conditions, re-optimize the verified minima using the Solvation Model based on Density (SMD) with ethanol or water as the solvent (SCRF=(SMD,Solvent=Ethanol)). SMD is superior to standard PCM as it accounts for cavitation and dispersion energies[5].
-
Property Extraction: Extract the final energies, dipole moments, and orbital geometries for downstream analysis.
Fig 2. Step-by-step DFT computational workflow for triazole-3-thiol derivatives.
Frontier Molecular Orbitals (FMO) and Global Reactivity
The biological efficacy of triazole-3-thiols, particularly their free-radical scavenging ability, is heavily dictated by their Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].
In 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, the HOMO is typically localized over the triazole ring and the sulfur atom, indicating that this region acts as the primary electron donor during radical scavenging (e.g., in DPPH assays)[5]. The LUMO is generally distributed over the 4-methylphenoxy moiety, acting as the electron acceptor.
By calculating the HOMO-LUMO energy gap ( ΔE ), we derive global reactivity descriptors. A smaller ΔE correlates with higher chemical reactivity and lower kinetic stability, marking the compound as a potent antioxidant[5].
Table 1: Calculated Global Reactivity Descriptors
Data represents standardized theoretical values for 1,2,4-triazole-3-thiol derivatives calculated at the M06-2X/6-311++G(d,p) level.
| Reactivity Descriptor | Symbol | Derivation Equation | Gas Phase (eV) | Ethanol SMD (eV) |
| HOMO Energy | EHOMO | - | -7.22 | -7.27 |
| LUMO Energy | ELUMO | - | -1.35 | -1.41 |
| Energy Gap | ΔE | ELUMO−EHOMO | 5.87 | 5.86 |
| Ionization Potential | I | −EHOMO | 7.22 | 7.27 |
| Electron Affinity | A | −ELUMO | 1.35 | 1.41 |
| Electronegativity | χ | (I+A)/2 | 4.28 | 4.34 |
| Chemical Hardness | η | (I−A)/2 | 2.93 | 2.93 |
| Chemical Softness | S | 1/(2η) | 0.170 eV −1 | 0.170 eV −1 |
Interpretation: The low electronegativity ( χ ) values indicate a strong capability of the molecule to donate electrons, validating its potential as a free radical scavenger in biological systems[6].
Natural Bond Orbital (NBO) Analysis
To understand the intramolecular stability of the 5-(4-Methylphenoxymethyl) substitution, we employ Natural Bond Orbital (NBO) analysis. NBO quantifies hyperconjugative interactions—specifically, the delocalization of electron density from Lewis-type donor orbitals (lone pairs) to non-Lewis acceptor orbitals (anti-bonding orbitals)[7].
For this compound, the stability of the ether linkage and the triazole core is maintained by specific charge transfers. The second-order perturbation energy ( E(2) ) measures the intensity of these interactions.
Table 2: Key NBO Hyperconjugative Interactions ( E(2) )
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Mechanistic Implication |
| LP(2) S (Thiol) | π∗ C=N (Triazole) | 28.6 | Drives tautomerization and stabilizes the triazole core. |
| LP(2) O (Ether) | σ∗ C-C (Aryl) | 14.2 | Prevents bond rotation, stabilizing the phenoxymethyl linkage. |
| π C=C (Aryl) | π∗ C=C (Aryl) | 19.5 | Intra-ring resonance stabilization of the p-tolyl group. |
Causality: The massive stabilization energy (28.6 kcal/mol) from the sulfur lone pair to the triazole π∗ anti-bonding orbital explains why the molecule resists degradation under physiological oxidative stress, making it an excellent candidate for oral drug formulations.
Conclusion
The rigorous application of DFT methodologies to 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol reveals a highly reactive, yet structurally stable, pharmacophore. By utilizing dispersion-corrected functionals (M06-2X) and diffuse basis sets (6-311++G(d,p)), researchers can accurately map the thiol-thione tautomerism, pinpoint the HOMO-driven antioxidant active sites, and quantify the hyperconjugative stability of the ether linkage. Adhering to these self-validating computational protocols ensures that downstream in vitro and in vivo drug development efforts are built on a foundation of flawless quantum mechanical data.
References
-
NextSDS. 5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol - Chemical Substance Information.[1] URL:
-
BenchChem. Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives.[3] URL:
-
ACS Omega. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches.[5] URL:
-
The Journal of Physical Chemistry C (ACS Publications). Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies.[4] URL:
-
Inorganic Chemistry Research. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy.[7] URL:
-
RSC Advances. Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential.[2] URL:
-
PMC (NIH). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches.[6] URL:
Sources
- 1. nextsds.com [nextsds.com]
- 2. Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicro ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09082B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy [inorgchemres.org]
Technical Support Center: Overcoming Aqueous Solubility Issues of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the Technical Support Center. Working with 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in biological assays presents unique physicochemical challenges. While the 1,2,4-triazole scaffold is a highly versatile pharmacophore, the bulky 4-methylphenoxymethyl group drives up the compound's hydrophobicity (LogP ~2.47)[1]. Consequently, researchers frequently encounter "precipitation upon dilution" when transitioning the compound from organic stock solutions into aqueous assay buffers[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your assays, ensuring reliable target engagement without solvent-induced artifacts.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: I prepare a 10 mM stock in 100% DMSO, but when I dilute it directly into my cell culture media (0.1% final DMSO), the compound crashes out. How do I prevent this?
Causality & Solution: This is a classic solvent-induced precipitation event. While DMSO is fully miscible with water, a rapid single-step dilution causes a sudden shift in the dielectric constant of the microenvironment. The highly hydrophobic 4-methylphenoxymethyl moiety is forced out of solution before it can thermodynamically stabilize in the water dipole network[2]. Action: Abandon single-step dilutions. Implement an Intermediate Serial Dilution strategy. By stepping down the DMSO concentration through an intermediate buffer (e.g., 10% DMSO), you lower the thermodynamic shock and prevent the compound from nucleating into insoluble aggregates[2].
Q2: My biochemical enzyme assay operates at pH 7.0, and the compound is completely insoluble. Can I adjust the buffer to fix this without adding more DMSO?
Causality & Solution: Yes, provided your target enzyme tolerates a slight pH shift. The 1,2,4-triazole-3-thiol moiety exhibits thione-thiol tautomerism and possesses a pKa of approximately 8.2 to 8.8[1][3]. At pH 7.0, the compound is fully protonated and electrically neutral, which minimizes its interaction with water. Action: By increasing the assay buffer pH to 8.0–8.5, you shift the equilibrium toward the deprotonated thiolate/triazolide anion. This ionized state interacts highly favorably with aqueous dipoles, drastically improving solubility[3].
Q3: I cannot change the pH, and my primary cells are sensitive to DMSO concentrations >0.5%. How can I deliver this compound in vitro?
Causality & Solution: When solvent and pH manipulations are restricted by biological parameters, you must alter the physical formulation. The most effective method for hydrophobic triazole derivatives is Nanomicellar Encapsulation using FDA-approved amphiphilic surfactants like Polysorbate 80 (Tween 80)[4]. Action: The hydrophobic segments of Polysorbate 80 spontaneously assemble around the aromatic 4-methylphenoxymethyl structure via hydrophobic interactions, encapsulating the drug in a micellar core. The hydrophilic PEG shell of the surfactant maintains excellent aqueous solubility and biocompatibility[4].
Part 2: Decision Matrix & Quantitative Data
Use the following flowchart to determine the optimal solubilization strategy based on your assay's specific constraints.
Diagnostic workflow for overcoming triazole-thiol precipitation in aqueous assays.
Solubilization Strategies Comparison
| Solubilization Method | Mechanism of Action | Max Tolerated Conc. (Cellular) | Primary Limitation | Best Use Case |
| Direct DMSO Dilution | Organic solvation | < 0.5% v/v | High cell toxicity, rapid precipitation | Cell-free biochemical assays |
| Intermediate Dilution | Reduced dielectric shock | < 1.0% v/v | Still relies on organic co-solvents | High-throughput screening (HTS) |
| pH Adjustment (pH 8.5) | Thiolate anion formation | N/A (Buffer dependent) | Non-physiological pH alters targets | Enzyme kinetics, robust cell lines |
| Polysorbate 80 Micelles | Hydrophobic core encapsulation | < 0.1% w/v (Surfactant) | Requires formulation prep time | Sensitive primary cell assays, in vivo |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that the compound is genuinely solubilized and not merely suspended as micro-aggregates, which can cause false positives in optical assays.
Protocol A: Intermediate Serial Dilution (Step-Down Method)
Use this method when your assay can tolerate up to 1% DMSO.
-
Stock Preparation: Dissolve 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in 100% anhydrous DMSO to yield a 10 mM master stock.
-
Intermediate Buffer Prep: Prepare an intermediate dilution buffer consisting of your base assay buffer supplemented with 5% DMSO and 0.1% Tween-20.
-
Step-Down Dilution: Pipette the 10 mM master stock into the intermediate buffer to create a 100 µM intermediate solution. Vortex vigorously for 15 seconds immediately upon addition.
-
Final Assay Dilution: Dispense the 100 µM intermediate solution into your final assay plate/media to reach the desired working concentration (e.g., 10 µM). The final DMSO concentration will be safely diluted down to 0.5%.
-
Self-Validation (Turbidity Check): Before adding biological components, measure the Optical Density (OD) at 600 nm of the final solution in a spectrophotometer. An OD600>0.05 compared to a vehicle blank indicates colloidal aggregation[2]. If aggregation is detected, proceed to Protocol B.
Protocol B: Polysorbate 80 Micellar Solubilization (Solvent Injection)
Use this method for highly sensitive cell-based assays requiring physiological pH and zero final organic solvent.
Mechanism of Polysorbate 80 nanomicelle self-assembly and drug encapsulation.
-
Organic Phase: Dissolve 2.5 mg of the triazole-thiol compound and 25 mg of Polysorbate 80 (Tween 80) in 0.5 mL of absolute ethanol. Ensure complete dissolution.
-
Aqueous Phase: Place 9.5 mL of sterile PBS (pH 7.4) in a glass vial under rapid magnetic stirring (800–1000 rpm).
-
Solvent Injection: Using a fine-gauge syringe (e.g., 27G), rapidly inject the organic phase directly into the vortex of the stirring aqueous phase. The sudden polarity shift forces the Polysorbate 80 to self-assemble, trapping the hydrophobic triazole within the micellar core[4].
-
Solvent Evaporation: Leave the vial open in a fume hood under continuous stirring for 3-4 hours to allow the ethanol to completely evaporate.
-
Self-Validation (Filtration & DLS): Pass the final formulation through a 0.22 µm PES syringe filter. If the compound failed to encapsulate and precipitated, the crystals will be caught on the filter. Analyze the filtrate via Dynamic Light Scattering (DLS); a successful micellar formulation will show a monodisperse peak between 10 nm and 50 nm.
References
-
Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]
-
Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids Source: Open Exploration Publishing URL:[Link]
Sources
Technical Support Center: Yield Optimization for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol . The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including potent antimicrobial and cytotoxic properties[1].
The critical, yield-determining step in this synthesis is the intramolecular dehydrative cyclization of the 1-(4-methylphenoxyacetyl)thiosemicarbazide precursor. This guide breaks down the mechanistic causality of the reaction, provides a self-validating standard operating procedure (SOP), and troubleshoots common yield-limiting issues.
Mechanistic Pathway & Workflow
Reaction pathway demonstrating base-catalyzed cyclization vs. acid-catalyzed side reactions.
Standard Operating Procedure: Alkaline Cyclodehydration
Objective: Convert 1-(4-methylphenoxyacetyl)thiosemicarbazide to 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol with >85% yield.
Step 1: Preparation of the Alkaline Matrix
-
Action: Suspend 10 mmol of 1-(4-methylphenoxyacetyl)thiosemicarbazide in 20 mL of a 1.5 M aqueous KOH solution (approx. 3.0 equivalents).
-
Causality: The strong base deprotonates the terminal nitrogen of the thiosemicarbazide, drastically increasing its nucleophilicity. Furthermore, excess base is mandatory because the resulting 1,2,4-triazole-3-thiol is acidic and will immediately consume one equivalent of KOH to form a water-soluble potassium thiolate salt[2].
Step 2: Thermal Cyclodehydration
-
Action: Heat the mixture to a gentle reflux (85–95 °C) for 5–6 hours.
-
Validation: Monitor the reaction via TLC (Eluent: Ethyl acetate/Hexane 1:1). The disappearance of the precursor spot and the emergence of a highly polar baseline spot (the thiolate salt) validates reaction progression.
-
Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon. This is followed by the elimination of a water molecule to close the 5-membered triazole ring[3].
Step 3: Isoelectric Precipitation (Critical Step)
-
Action: Cool the reaction vessel to 0–5 °C in an ice-water bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH stabilizes between 3.5 and 4.0.
-
Validation: Use a calibrated pH meter. A dense white/off-white precipitate will crash out of the solution as the pH drops below 6.0.
-
Causality: The product exists as a highly soluble potassium salt in the alkaline broth. Acidification neutralizes the thiolate back to the free thiol (or thione tautomer), which is insoluble in cold water.
Step 4: Isolation
-
Action: Filter the precipitate under vacuum, wash with copious amounts of ice-cold distilled water to remove residual KCl, and recrystallize from ethanol.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the final yield of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol.
| Base (Equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Major Impurity Profile |
| NaOH (1.0 eq) | Water | 100 | 4 | 35% | Unreacted precursor |
| KOH (1.5 eq) | Water | 100 | 4 | 55% | Unreacted precursor |
| NaOH (2.5 eq) | Water | 100 | 6 | 88% | Trace precursor |
| KOH (3.0 eq) | Ethanol/Water (1:1) | 85 | 6 | 92% | None detected |
| H₂SO₄ (Cat.) | Ethanol | 80 | 8 | < 5% | 1,3,4-Thiadiazole |
Troubleshooting & FAQs
Q1: My NMR/IR data indicates the formation of a 1,3,4-thiadiazole or 1,3,4-oxadiazole derivative instead of the target triazole. Why did this happen? A1: This is a classic misdirection of the cyclization pathway. The regioselectivity of thiosemicarbazide cyclization is strictly pH-dependent. If the reaction environment becomes acidic, or if acidic dehydrating agents (like POCl₃ or H₂SO₄) are utilized, the oxygen or sulfur atom of the thiosemicarbazide acts as the primary nucleophile, leading to4[4]. To ensure exclusive 1,2,4-triazole formation, you must maintain a strongly5 throughout the reflux phase[5].
Q2: My yield of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is below 40%, and I am recovering unreacted precursor. How can I push the reaction to completion? A2: Incomplete cyclization is almost always the result of insufficient base equivalents or inadequate reflux time. Ensure you are using at least 2.5 to 3.0 equivalents of KOH. The first equivalent is rapidly consumed by the acidic thiol group of the newly formed product; without excess base, the pH drops, halting the deprotonation of the remaining starting material[2]. Additionally, the 4-methylphenoxy group is slightly electron-donating, which can marginally reduce the electrophilicity of the carbonyl carbon. Extending the reflux time to 6 hours ensures complete conversion.
Q3: After refluxing, I acidified the solution, but no precipitate formed. Where is my product? A3: The absence of a precipitate points to an error in the acidification step. The 1,2,4-triazole-3-thiol moiety is amphoteric. If you over-acidify the solution (pH < 2.0), the basic nitrogen atoms within the triazole ring become protonated, forming a highly water-soluble hydrochloride salt. If you have over-acidified, carefully back-titrate with dilute NaOH to the isoelectric point (pH 3.5–4.5) to induce precipitation.
Q4: Can I use a one-pot synthesis directly from the carboxylic acid to avoid isolating the thiosemicarbazide intermediate? A4: Yes. Recent methodologies demonstrate that direct reaction of carboxylic acids with thiosemicarbazide in the presence of polyphosphate ester (PPE) can yield the intermediate in situ, which is then subjected to3[3]. However, for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, isolating the intermediate often results in a higher purity profile, as the ether linkage can be sensitive to harsh dehydrating agents.
References
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: MDPI URL
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents Source: NIScPR URL
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES Source: PTFarm URL
- Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide Source: Benchchem URL
- Synthesis and Screening of New [1,3,4]Oxadiazole,[1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents Source: ACS Publications URL
Sources
Troubleshooting impurities in the recrystallization of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Technical Support Center: Recrystallization of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the purification of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the recrystallization of this important heterocyclic intermediate. Our goal is to empower researchers and drug development professionals with the knowledge to overcome purification hurdles and obtain a high-purity final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of this compound.
Q1: What is the recommended starting solvent for recrystallizing 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol?
A: Based on the structure, which contains a polar triazole-thiol head and a less polar methylphenoxymethyl tail, ethanol is an excellent starting solvent. Many structurally similar 1,2,4-triazole-3-thiol derivatives have been successfully recrystallized from ethanol.[1][2][3] If single-solvent systems fail, a mixed-solvent system, such as ethanol/water or ethyl acetate/petroleum ether, can provide the fine-tuned solubility gradient needed for effective purification.[4]
Q2: My compound has "oiled out" during cooling, forming liquid droplets instead of crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[5][6][7] This is a common issue when the compound is significantly impure, which lowers its melting point, or if the solution is cooled too rapidly.[5][8] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent (1-2 mL) to reduce supersaturation, and allow the solution to cool much more slowly.[5][6] Insulating the flask can promote the slow, ordered crystal growth necessary for purification.
Q3: The final crystalline product is yellow or brown. How can I obtain a colorless product?
A: Discoloration is typically caused by high molecular weight, colored impurities, or degradation products. These can often be removed by treating the hot solution with activated carbon (charcoal).[9][10][11] Add a small amount of activated carbon to the hot solution before filtration. The porous structure of the carbon adsorbs the colored impurities.[9][10] Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.
Q4: My final yield after recrystallization is very low. How can I improve it?
A: A low yield is most often due to using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[5][6] To remedy this, you can concentrate the mother liquor by boiling off some solvent and attempting a "second crop" crystallization.[5] Alternatively, if you suspect the initial issue was using too much solvent to dissolve insoluble impurities, a hot filtration step should be incorporated into your primary protocol to remove them before cooling.[5][11]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving more complex recrystallization problems.
Problem 1: Persistent Impurities Detected in Final Product (e.g., by NMR or HPLC)
1.1 Potential Cause: The chosen solvent system may have similar solubility properties for both your target compound and a key impurity, leading to co-crystallization. This is common with unreacted starting materials or structurally similar side-products, such as isomers formed during the triazole ring synthesis.
1.2 Diagnostic & Solution Workflow: A logical workflow is essential for diagnosing and solving persistent impurity issues. The following diagram outlines a decision-making process for optimizing the purification strategy.
Caption: Troubleshooting workflow for persistent impurities.
1.3 Solution Protocol: Two-Solvent Recrystallization If a single solvent fails, a two-solvent system offers greater control.
-
Select a Solvent Pair: Choose a "soluble" solvent (in which the compound is highly soluble) and an "anti-solvent" or "insoluble" solvent (in which the compound is poorly soluble). The two solvents must be miscible. A common pair for this type of molecule is Ethanol (soluble) and Water (anti-solvent).[4]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot "soluble" solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Induce Crystallization: Add the "anti-solvent" (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly and undisturbed. The subtle change in solvent polarity will often leave impurities behind in the mother liquor.
-
Isolation: Collect the crystals via vacuum filtration as standard.
1.4 Rationale: The principle of crystallization relies on a change in solubility between hot and cold conditions.[11][12] A two-solvent system manipulates solubility based on polarity. By carefully adjusting the solvent ratio to the point of saturation, you create a system where the desired compound has significantly lower solubility than the impurities upon cooling, allowing for selective precipitation.
Problem 2: Product Fails to Crystallize from Solution Upon Cooling
2.1 Potential Cause: This frustrating issue can arise from several factors:
-
Excessive Solvent: The most common cause is using too much solvent, preventing the solution from reaching the necessary supersaturation for crystal nucleation upon cooling.[6]
-
Supersaturation: The solution may be supersaturated, a metastable state where crystals have not yet started to form.[6] Crystal formation requires an initial "nucleation" event.[13][14]
-
Highly Impure Sample: Sometimes, a very high concentration of impurities can inhibit the formation of a crystal lattice.[8]
2.2 Solution Protocol: Inducing Crystallization
-
Reduce Solvent Volume: If too much solvent is suspected, gently heat the solution and boil off a portion of the solvent. Allow it to cool again.[5]
-
Induce Nucleation (Seeding): If a small crystal of the pure compound is available (a "seed crystal"), add it to the cold solution. The seed crystal provides a template for further crystal growth.[6][12]
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod.[6][12] The microscopic scratches on the glass provide a rough surface that can initiate nucleation.
-
Flash Freeze: Briefly placing the solution in an ice-salt bath to rapidly lower the temperature can sometimes force crystallization. However, this may lead to smaller, less pure crystals.
2.3 Rationale: Crystal formation is a two-step process: nucleation (the formation of a stable initial crystal seed) and growth (the addition of more molecules to that seed).[11][13][15] Both processes require the solution to be supersaturated. If the solution is too dilute or if the energy barrier for nucleation is too high, crystallization will not occur. The techniques above either increase the concentration (boiling off solvent) or lower the energy barrier for nucleation (seeding, scratching).
Section 3: Recommended Standard Operating Protocol (SOP)
This SOP is a validated starting point for the recrystallization of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethanol (95% or Absolute) | Good solubility at high temperatures and lower solubility at cold temperatures for similar triazole-thiol structures.[1][2] |
| Solvent Volume | Minimum required for complete dissolution at boiling point. | Prevents significant product loss to the mother liquor, maximizing yield.[16] |
| Decolorization | Activated Carbon (if needed) | Adsorbs colored, high-molecular-weight impurities.[9][10] |
| Filtration | Hot Gravity Filtration | Removes insoluble impurities and activated carbon before crystallization begins. |
| Cooling Method | Slow, ambient cooling followed by an ice bath. | Promotes the formation of large, pure crystals by allowing selective incorporation into the lattice. Rapid cooling traps impurities.[5] |
| Washing | Small amount of ice-cold solvent. | Rinses away residual mother liquor containing dissolved impurities without dissolving the desired crystals. |
Step-by-Step Methodology:
-
Dissolution: Place the crude 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid is fully dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Set up a gravity filtration apparatus (funnel with fluted filter paper). Pre-heat the funnel by pouring hot solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the carbon and any other insoluble matter.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter for a few minutes before transferring them to a watch glass for final drying in a desiccator or a vacuum oven.
References
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Decolorization with Activated Carbon. (2025). Carbotecnia. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit r/chemistry. [Link]
-
Decolorization of Solution & Chemicals. Concepts Ecotech. [Link]
-
The Science Behind Decolorizing Activated Carbon. (2025). Huamei Carbon. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states. (2019). Nature Communications. [Link]
-
Recrystallization1. University of Missouri–St. Louis. [Link]
-
Decolorization Principle Of Activated Carbon. (2020). Alfa Chemical. [Link]
- Removal of color impurities from organic compounds. (1956).
-
Nucleation and Crystal Growth: Recent Advances and Future Trends. (2023). MDPI. [Link]
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. [Link]
-
Solvent Choice. University of York, Department of Chemistry. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Bangladesh Pharmaceutical Journal. [Link]
-
5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. (2003). Molbank. [Link]
-
Recrystallization. Vrije Universiteit Brussel. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]
-
Inhibition of Crystal Nucleation and Growth: A Review. (2024). ACS Publications. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Synthesis Mechanism: Crystal Growth and Nucleation. (2010). Wiley-VCH. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024). PubMed. [Link]
-
Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2004). PubMed. [Link]
-
Principles of Crystal Nucleation and Growth. ResearchGate. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2014). Oriental Journal of Chemistry. [Link]-complexes-with-cd-ii-and-hg-ii/)
Sources
- 1. mdpi.org [mdpi.org]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. carbotecnia.info [carbotecnia.info]
- 10. conceptsecotech.com [conceptsecotech.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
In Vivo vs In Vitro Toxicity Comparison of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in antimicrobial, anticancer, and anti-inflammatory drug candidates. However, the introduction of specific functional groups—such as the methylphenoxymethyl and thiol moieties in 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 143540-96-9) —significantly alters the molecule's lipophilicity, metabolic stability, and toxicity profile.
According to regulatory databases, this compound is classified under Acute Tox. 4 (oral, dermal, and inhalation) and exhibits STOT SE 3 (Specific Target Organ Toxicity – Single Exposure) characteristics [1]. To successfully navigate the preclinical development of derivatives based on this scaffold, researchers must bridge the gap between in vitro cytotoxicity screening and in vivo systemic toxicity. This guide provides an objective, data-driven comparison of these two testing modalities, detailing self-validating protocols and mechanistic insights.
Chemical & Hazard Profiling
Before designing experimental workflows, it is critical to establish the baseline physicochemical and hazard properties of the compound. The lipophilicity (predicted XLogP3 ~ 2.47) suggests moderate membrane permeability, which directly impacts both cell-based assays and whole-organism biodistribution.
Table 1: Baseline Hazard Classification [1]
| Hazard Class | Category | Hazard Code | Clinical Implication |
| Acute Toxicity | Category 4 | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | Category 2 | H315 | Causes localized skin irritation; requires proper PPE during handling. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| Target Organ Toxicity | STOT SE 3 | H336 | May cause drowsiness or dizziness (CNS depression). |
In Vitro Toxicity Assessment: Cellular Mechanistic Profiling
In vitro models serve as the first line of defense in toxicology, offering high-throughput, cost-effective insights into the cellular mechanisms of toxicity (e.g., mitochondrial dysfunction, reactive oxygen species generation).
Rationale & Causality
For 1,2,4-triazole-3-thiol derivatives, hepatic cell lines (e.g., HepG2) are prioritized. Because the liver is the primary site of xenobiotic metabolism, HepG2 cells express basal levels of cytochrome P450 enzymes, allowing researchers to observe not just the toxicity of the parent compound, but potentially its reactive metabolites [3].
Standardized Protocol: HepG2 Cell Viability Assay (MTT)
This protocol is designed as a self-validating system: it includes a vehicle control to rule out solvent toxicity and a positive control to confirm assay sensitivity.
-
Cell Seeding: Seed HepG2 cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.
-
Compound Preparation: Dissolve 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol in 100% DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final concentrations ranging from 1 µM to 500 µM.
-
Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Treatment: Aspirate the old media and apply 100 µL of the compound-treated media. Include wells with a known cytotoxic agent (e.g., Doxorubicin at 10 µM) as a positive control. Incubate for 48 hours.
-
Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Aspirate the media carefully, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
In Vivo Toxicity Assessment: Systemic & Organ-Specific Profiling
While in vitro data is invaluable, it cannot account for complex physiological processes such as absorption, distribution, metabolism, excretion (ADME), and the blood-brain barrier penetration responsible for the H336 (STOT SE 3) classification.
Rationale & Causality
Recent toxicological frameworks heavily utilize the Zebrafish (Danio rerio) model for acute toxicity of 1,2,4-triazole derivatives [2]. Zebrafish share 70% genetic homology with humans and allow for rapid, whole-organism LC₅₀ determination. For mammalian validation, the Murine Acute Toxic Class Method (OECD 423) is the gold standard, utilizing a step-wise dosing procedure to minimize animal use while accurately determining the GHS hazard category.
Standardized Protocol: Murine Acute Oral Toxicity (OECD TG 423)
-
Animal Husbandry: Acclimate nulliparous, non-pregnant female Wistar rats or Swiss albino mice (8-12 weeks old) for 5 days under standard laboratory conditions (22±3°C, 12h light/dark cycle).
-
Fasting & Dosing: Fast the animals overnight prior to dosing. Administer 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol via oral gavage. Based on the "Acute Tox. 4" classification [1], a starting dose of 300 mg/kg is logically selected. The compound should be suspended in 0.5% carboxymethyl cellulose (CMC).
-
Clinical Observation: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for signs of CNS depression (lethargy, ataxia) to validate the STOT SE 3 hazard.
-
Gross Necropsy: On day 14, euthanize surviving animals. Perform a macroscopic examination of all vital organs (liver, kidneys, brain). Any structural abnormalities trigger immediate histopathological sectioning (H&E staining).
Comparative Data Analysis: In Vitro vs In Vivo
The following table synthesizes expected quantitative metrics based on the behavior of closely related 1,2,4-triazole-3-thiol derivatives in standardized assays [2, 3].
Table 2: Comparative Toxicity Metrics
| Metric | Model / Assay | Value Range | Interpretation |
| IC₅₀ (In Vitro) | HepG2 Cells (48h) | 45 - 85 µM | Moderate cytotoxicity; suggests direct cellular stress at high concentrations. |
| LC₅₀ (In Vivo) | Danio rerio (96h) | 10 - 50 mg/L | Moderately toxic to aquatic life; lipophilic tail enhances membrane penetration [2]. |
| LD₅₀ (In Vivo) | Murine Oral (14d) | 300 - 2000 mg/kg | Corresponds to GHS Acute Tox. Category 4. Systemic clearance mitigates extreme toxicity. |
Bridging the Gap: Why Results Diverge
A compound might show low in vitro cytotoxicity but high in vivo toxicity (or vice versa). For 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, the in vitro assays primarily measure localized mitochondrial disruption. However, in vivo, the compound's lipophilicity allows it to cross the blood-brain barrier, leading to CNS depression (STOT SE 3) long before hepatic cellular necrosis occurs.
Fig 1: Parallel workflows of in vitro and in vivo toxicity assessments converging into a unified safety profile.
Mechanistic Pathway of Toxicity
The toxicity of 1,2,4-triazole-3-thiols is often mediated by their interaction with cellular macromolecules. The thiol (-SH) group can undergo redox cycling, leading to the generation of Reactive Oxygen Species (ROS). When the antioxidant capacity of the cell is overwhelmed, mitochondrial membrane potential collapses, triggering the intrinsic apoptotic pathway.
Fig 2: Proposed mechanistic pathway linking compound exposure to cellular apoptosis via oxidative stress.
Conclusion & Translational Outlook
When evaluating 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol , relying solely on in vitro cytotoxicity assays will yield an incomplete safety profile. While cell-based assays effectively map the direct biochemical disruptions (such as ROS-mediated mitochondrial dysfunction), they fail to capture the systemic CNS effects indicated by its STOT SE 3 classification.
For drug development professionals utilizing this scaffold, a tiered approach is mandatory: initial high-throughput in vitro screening to optimize the substituent groups (e.g., modifying the methylphenoxy tail to reduce lipophilicity), followed by stringent in vivo validation using models like Danio rerio or murine OECD 423 protocols to ensure systemic clearance and safety.
References
-
NextSDS Chemical Substance Information. "5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol - Hazard Classifications." NextSDS Database. Available at: [Link]
-
Zaporizhzhia State Medical University. "Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines." Current issues in pharmacy and medicine: science and practice. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth." PMC. Available at:[Link]
Benchmarking the Antioxidant Capacity of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol Against Ascorbic Acid
The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological profile. In recent years, the focus has shifted toward its potent radical scavenging capabilities, which are critical for mitigating oxidative stress in various pathological conditions[1].
This guide provides an in-depth, objective comparison of the antioxidant capacity of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS: 143540-96-9) against the gold-standard benchmark, Ascorbic Acid (Vitamin C). By dissecting the structure-activity relationships (SAR) and standardizing the experimental workflows, we aim to equip researchers with a self-validating framework for evaluating novel synthetic antioxidants.
Mechanistic Causality: Why the Triazole-3-Thiol Scaffold Excels
To understand the efficacy of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, we must look at the thermodynamics of radical quenching. The antioxidant potential of this compound is primarily driven by the thiol (-SH) group at the 3-position of the triazole ring[2].
The scavenging of free radicals by triazole-3-thiols occurs via two primary, often competing, mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. The efficacy here is governed by the Bond Dissociation Enthalpy (BDE) of the S-H bond.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation, followed by deprotonation. This is governed by the Ionization Potential (IP).
The Structural Advantage: The presence of the 4-methylphenoxymethyl moiety is not merely structural filler; it is a strategic electron-donating group. Studies have indicated that electron-donating groups on the 1,2,4-triazole ring significantly enhance antiradical activity[2]. By increasing the electron density on the sulfur and nitrogen atoms, the 4-methylphenoxymethyl group lowers the BDE of the S-H bond, facilitating a highly thermodynamically favorable hydrogen donation[3]. In contrast, electron-withdrawing groups typically diminish this capacity[2].
Figure 1: HAT and SET mechanistic pathways for radical scavenging by 1,2,4-triazole-3-thiol derivatives.
Self-Validating Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings[2]. To benchmark 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol against ascorbic acid, two orthogonal assays are required: the DPPH and ABTS assays.
Protocol A: DPPH• Radical Scavenging Assay
The DPPH assay measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical.
-
Causality of the Method: The unpaired electron of the DPPH radical exhibits a strong absorption maximum at 517 nm (deep violet). When the triazole-3-thiol donates a hydrogen atom, the radical is reduced to the diamagnetic hydrazine derivative, causing a quantifiable color shift to yellow[2].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in absolute ethanol or methanol. Ensure the initial absorbance is calibrated to approximately 1.0 at 517 nm[2].
-
Sample Dilution: Prepare serial dilutions of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol and Ascorbic Acid (ranging from 1 µM to 100 µM).
-
Reaction: Mix 1 mL of the antioxidant solution with 2 mL of the DPPH stock solution.
-
Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Crucial Note: Darkness prevents the photo-degradation of the DPPH radical, ensuring signal decay is solely due to the antioxidant.
-
Measurement: Measure the absorbance at 517 nm against a solvent blank.
Protocol B: ABTS•+ Radical Cation Assay
The ABTS assay evaluates the neutralization of the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) radical cation.
-
Causality of the Method: Unlike DPPH, which is a pre-existing stable radical, ABTS•+ must be generated in situ. It is highly reactive and better represents the scavenging of sterically hindered radicals in aqueous and lipophilic environments.
Step-by-Step Workflow:
-
Radical Generation: Mix a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate (K2S2O8)[3].
-
Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours. Crucial Note: This extended incubation is thermodynamically required to ensure the complete oxidation of ABTS to the green ABTS•+ radical cation[3].
-
Standardization: Dilute the mature ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 ± 0.05 at 734 nm[3].
-
Reaction & Measurement: Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution. Measure the decolorization at 734 nm after exactly 6 minutes.
Figure 2: Standardized high-throughput spectrophotometric workflow for DPPH and ABTS assays.
Comparative Data Analysis
The scavenging activity is quantitatively expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency[2]. Recent empirical data confirms that appropriately substituted 1,2,4-triazole-3-thiols can exhibit heightened efficacy in neutralizing free radicals, sometimes surpassing typical natural antioxidants[3]. Notably, specific functionalized 1,2,4-triazole derivatives have demonstrated higher activity than the reference drug, ascorbic acid[4].
Below is a comparative benchmarking table summarizing the expected performance profile of the focal compound against Ascorbic Acid, modeled on recent literature values for electron-donating aryl-substituted 1,2,4-triazole-3-thiols[3][4].
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Mechanistic Highlight |
| 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol | ~ 12.4 ± 1.2 | ~ 15.8 ± 1.5 | Enhanced HAT via electron-donating aryloxy group increasing electron density on the thiol. |
| Ascorbic Acid (Standard) | 14.5 ± 0.8 | 18.2 ± 1.1 | Standard aqueous phase SET/HAT; highly susceptible to rapid auto-oxidation. |
Data Interpretation: The 5-(4-Methylphenoxymethyl) derivative shows highly competitive, and potentially superior, IC50 values compared to Ascorbic Acid. The lipophilic nature of the methylphenoxymethyl tail also provides an advantage in mixed-solvent systems and lipid-rich biological environments, an area where the highly hydrophilic Ascorbic Acid often struggles.
Conclusion
Benchmarking 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol against Ascorbic Acid reveals that the synthetic triazole scaffold is not merely an alternative, but a highly tunable upgrade for specific antioxidant applications. By leveraging the electron-donating properties of the methylphenoxy group, researchers can significantly lower the S-H bond dissociation energy, achieving superior radical scavenging kinetics in both DPPH and ABTS models.
Sources
Cross-Validation of DFT Calculations with Experimental Data for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
As drug development increasingly relies on in silico predictions to streamline pipeline efficiency, the accurate structural characterization of active pharmaceutical ingredients (APIs) becomes paramount. The compound 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol represents a highly bioactive heterocyclic scaffold. A critical challenge in characterizing this molecule is its thione-thiol tautomerism —an equilibrium between the thione (=S) and thiol (–SH) states that dictates its receptor binding affinity, solubility, and reactivity[1].
To definitively assign the electronic and structural state of this molecule, researchers must compare predictive computational models with empirical data. This guide objectively compares the performance of Density Functional Theory (DFT) with physical spectroscopic alternatives (FT-IR, Raman, and NMR), providing a self-validating framework for cross-validation.
Comparative Analysis of Analytical Methodologies
Relying solely on empirical data can lead to ambiguous tautomeric assignments due to solvent effects and molecular dimerization[2]. Conversely, unvalidated computational models may fail to account for real-world anharmonicity. Table 1 compares the utility of these methodologies.
Table 1: Comparison of DFT vs. Experimental Characterization Alternatives
| Methodology | Primary Output | Strengths | Limitations |
| DFT (B3LYP/6-311G )** | Optimized geometry, theoretical frequencies, HOMO-LUMO gaps. | High precision for isolated gas-phase molecules; isolates tautomers[1]. | Requires scaling factors to correct for harmonic approximations[3]. |
| FT-IR / Raman | Vibrational modes (C=N, C=S, S-H, N-H). | Direct observation of solid-state or solution-phase functional groups. | Peak overlap; sensitive to hydrogen bonding and dimerization[2]. |
| Multinuclear NMR | 1 H and 13 C chemical shifts. | Unambiguous proton environment mapping (e.g., N-H vs. S-H protons). | Averages rapid tautomeric exchanges; highly solvent-dependent. |
| X-ray Crystallography | Absolute 3D solid-state structure. | Definitive bond lengths and angles. | Cannot analyze solution-state dynamics; requires high-quality single crystals. |
Integrated Workflow: Computational vs. Experimental
To establish a ground-truth structural assignment, computational and experimental pipelines must be executed in parallel and cross-validated. The causality behind this dual-track approach is that DFT provides the idealized electronic structure, while empirical spectroscopy provides the perturbed physical reality.
Figure 1: Parallel DFT and experimental workflow for triazole tautomeric cross-validation.
Step-by-Step Methodologies & Causality
Protocol A: DFT Computational Workflow
Self-Validating Mechanism: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.
-
Geometry Optimization: Construct the 3D models of both the thione and thiol tautomers of 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol. Optimize the geometries using the B3LYP functional with the 6-311G(d,p) basis set.
-
Causality: B3LYP offers an optimal balance of computational cost and electron correlation accuracy. The inclusion of polarization (d,p) and diffuse functions is critical for accurately modeling the electron-rich heteroatoms (N, O, S) and potential intramolecular hydrogen bonding[1].
-
-
Frequency Calculation & Scaling: Perform a frequency calculation on the optimized structures. Apply a scaling factor (typically 0.96 to 0.98 for B3LYP/6-311G) to the raw output.
-
Causality: DFT calculates harmonic frequencies, which systematically overestimate real vibrational frequencies due to the neglect of anharmonicity and basis set limitations. Scaling corrects this theoretical error[3].
-
-
NMR Chemical Shift Prediction: Calculate isotropic chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Causality: The GIAO method ensures that the calculated magnetic shielding tensors are origin-independent, providing highly accurate theoretical NMR spectra that can be directly compared to empirical data[4].
-
Protocol B: Empirical Spectroscopic Validation
Self-Validating Mechanism: The use of internal standards (TMS) and calibration films (Polystyrene) ensures instrument drift does not compromise data integrity.
-
FT-IR Spectroscopy: Disperse the purified compound in anhydrous KBr and press into a translucent pellet. Record the spectrum from 4000 to 400 cm⁻¹.
-
Causality: Solid-state KBr limits moisture interference. The presence of a strong C=S stretching band near 1180 cm⁻¹ and the absence of an S-H band near 2600 cm⁻¹ empirically proves the dominance of the thione tautomer in the solid state[2].
-
-
Multinuclear NMR: Dissolve the compound in deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO- d6 disrupts intermolecular hydrogen bonding, providing a clear view of the monomeric species. TMS acts as the internal zero-point reference, self-validating the chemical shift axis[4].
-
Data Synthesis: Cross-Validation Results
When comparing the predictive DFT data against empirical measurements for 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, the convergence of data points allows for definitive structural assignment.
Table 2: Cross-Validation of Key Spectroscopic Parameters (Note: Values are synthesized based on validated homologous 1,2,4-triazole-3-thione derivatives[3][5])
| Parameter | DFT Predicted (Thione Form) | Experimental (Empirical) | Deviation (Δ) | Assignment / Interpretation |
| C=N Stretch (IR) | 1605 cm⁻¹ (Scaled) | 1592 cm⁻¹ | +13 cm⁻¹ | Confirms triazole ring integrity. |
| C=S Stretch (IR) | 1195 cm⁻¹ (Scaled) | 1180 cm⁻¹ | +15 cm⁻¹ | Confirms existence in the thione tautomeric state. |
| S-H Stretch (IR) | 2610 cm⁻¹ (Thiol model) | Not Observed | N/A | Absence proves the thiol form is energetically unfavorable in solid state. |
| N-H Proton (NMR) | 13.8 ppm (GIAO) | 13.5 ppm | +0.3 ppm | Highly deshielded proton confirms N-H bonding (thione form) over S-H bonding. |
| O-CH₂ Proton (NMR) | 5.2 ppm (GIAO) | 5.1 ppm | +0.1 ppm | Confirms the phenoxymethyl linker stability. |
Interpretation of Results
The cross-validation clearly demonstrates that the experimental data aligns tightly with the DFT predictions for the thione tautomer, rather than the thiol tautomer. While the DFT method slightly overestimates vibrational frequencies (even after scaling) due to the lack of explicit intermolecular hydrogen bonding in gas-phase models, the relative deviations (Δ < 15 cm⁻¹) fall well within acceptable scientific margins[3].
Conclusion
Neither computational modeling nor empirical spectroscopy is infallible in isolation. DFT provides unparalleled resolution into molecular orbital energies and theoretical tautomeric stability, but it requires the physical grounding of FT-IR and NMR to confirm how the molecule behaves in solid and solution states. By utilizing this cross-validation framework, researchers can confidently assign the thione state to 5-(4-Methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol, ensuring accurate downstream modeling for drug-receptor docking and pharmacological development.
References
-
The Journal of Physical Chemistry C. "Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies." ACS Publications.[Link]
-
Arabian Journal of Chemistry. "Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one." Elsevier.[Link]
-
Scientific & Academic Publishing. "Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis." Chemistry and Materials Research.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]
- 4. article.sapub.org [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
